molecular formula C17H22N4O3S2 B2553965 4-(N-cyclopentylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 898657-76-6

4-(N-cyclopentylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2553965
CAS RN: 898657-76-6
M. Wt: 394.51
InChI Key: NCCJGWOLWBQLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-cyclopentylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokine receptors. CP-690,550 has shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Thiadiazole Derivatives in Medicinal Chemistry

  • Biological Activities of Synthesized Phenothiazines : Phenothiazines and their derivatives, including those with thiadiazole substituents, exhibit a wide range of promising biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and anticonvulsant properties. The pharmacological effects result from their interactions with biological systems through various mechanisms, including π-π interactions, DNA intercalation, and membrane penetration due to their lipophilic nature (Pluta, Morak-Młodawska, & Jeleń, 2011).

  • Quinazoline-4(3H)-ones and Thiadiazolines : Quinazoline derivatives, including those with thiadiazolyl substituents, have been recognized for their antibacterial activities. They represent an important class of fused heterocycles found in naturally occurring alkaloids, with potential applications in overcoming antibiotic resistance (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

  • Synthesis and Significance of 1,3,4-Thiadiazolines : The synthesis and pharmaceutical significance of 1,3,4-thiadiazoline compounds have been explored for their biological activity against various microbial strains. These compounds are synthesized from cyclization reactions of thiosemicarbazone, highlighting their potential in pharmaceutical research (Yusuf & Jain, 2014).

properties

IUPAC Name

4-(cyclopentylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-11(2)16-19-20-17(25-16)18-15(22)12-7-9-14(10-8-12)26(23,24)21-13-5-3-4-6-13/h7-11,13,21H,3-6H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCJGWOLWBQLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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